3-methoxy-5-nitrobenzene-1,2-diamine
Overview
Description
3-Methoxy-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C7H9N3O3. It is a derivative of benzene, featuring both nitro and diamine functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-nitrobenzene-1,2-diamine typically involves a multi-step process:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of strong acids and bases, elevated temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitrobenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 3-methoxy-5-aminobenzene-1,2-diamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-Methoxy-5-nitrobenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-5-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and amino groups can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-nitrobenzoic acid
- 2,5-Dimethoxy-4-nitroaniline
- 3-Methoxy-5-nitrobenzonitrile
Uniqueness
3-Methoxy-5-nitrobenzene-1,2-diamine is unique due to the presence of both nitro and diamine functional groups on the benzene ring, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-methoxy-5-nitrobenzene-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHZDTWAEAYRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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